molecular formula C16H18N2O3 B12901911 Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- CAS No. 28837-83-4

Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-

Cat. No.: B12901911
CAS No.: 28837-83-4
M. Wt: 286.33 g/mol
InChI Key: FKJQPDVLAKSNGG-UHFFFAOYSA-N
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Description

Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- is a complex organic compound that features a piperidine ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- typically involves the formation of the indole ring followed by the attachment of the piperidine moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Fischer indole synthesis for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- involves its interaction with various molecular targets. The indole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- is unique due to its combination of the piperidine and indole structures, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- can be represented as follows:

C14H14N2O3\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This compound features a piperidine ring attached to an indole moiety with a formyl and methoxy group, contributing to its unique biological properties.

The biological activity of this compound is primarily linked to its interaction with various molecular targets in biological systems. Notably:

  • Neurotransmitter Receptors: Similar to other piperidine derivatives, this compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer or neurodegenerative diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, compounds derived from piperidine have shown significant inhibitory effects against various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) for selected piperidine derivatives are summarized in Table 1.

CompoundMIC (µg/mL)Target Organism
Compound A0.5E. coli
Compound B2.0S. aureus
Compound C4.0Candida albicans

Anticancer Activity

Piperidine derivatives have also been investigated for their anticancer properties. For example, a study demonstrated that certain piperidine-based compounds exhibited selective cytotoxicity against prostate cancer cells while sparing normal cells. The efficacy was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Case Study:

In a study involving Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-, researchers found that it exhibited an IC50 value of 13.52 µM against prostate cancer cell lines, suggesting potent anticancer activity compared to standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of Piperidine derivatives can often be correlated with their structural features. Modifications on the indole moiety or the piperidine ring can significantly alter potency and selectivity toward specific biological targets.

Key Findings:

  • Methoxy Substitution: The presence of the methoxy group enhances lipophilicity, improving cellular uptake.
  • Formyl Group: The formyl group may play a crucial role in receptor binding and enzyme inhibition.

Properties

CAS No.

28837-83-4

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

5-methoxy-2-(piperidine-1-carbonyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C16H18N2O3/c1-21-11-5-6-14-12(9-11)13(10-19)15(17-14)16(20)18-7-3-2-4-8-18/h5-6,9-10,17H,2-4,7-8H2,1H3

InChI Key

FKJQPDVLAKSNGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)N3CCCCC3

Origin of Product

United States

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